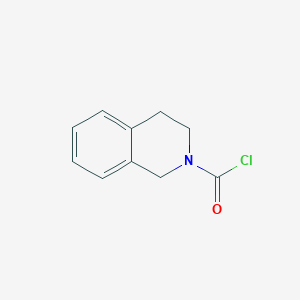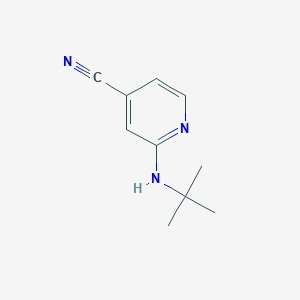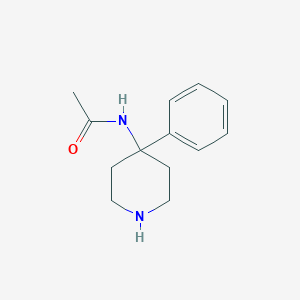
3-Methoxy-4-methylphenol
Übersicht
Beschreibung
3-Methoxy-4-methylphenol, also known as 4-Methoxy-3-methylphenol, is an organic compound with the molecular formula C8H10O2 . It has an average mass of 138.164 Da and a monoisotopic mass of 138.068085 Da . It is a phenolic compound that is commonly found in nature .
Synthesis Analysis
The synthesis of 3-Methoxy-4-methylphenol can be achieved through several methods. One method involves the use of a carbon-supported Co/Co3O4 hybrid catalyst for the efficient hydrodeoxygenation of biomass-derived vanillin to 2-methoxy-4-methylphenol . The yield of this transformation was reported to be 98.3% at 100 °C .Molecular Structure Analysis
The molecular structure of 3-Methoxy-4-methylphenol consists of a phenol ring with a methoxy group (-OCH3) and a methyl group (-CH3) attached to it . The molecule has two hydrogen bond acceptors, one hydrogen bond donor, and one freely rotating bond .Physical And Chemical Properties Analysis
3-Methoxy-4-methylphenol has a density of 1.1±0.1 g/cm3 . It has a boiling point of 240.3±20.0 °C at 760 mmHg . The compound has a molar refractivity of 39.6±0.3 cm3 and a molar volume of 128.1±3.0 cm3 . It also has a polar surface area of 29 Å2 and a polarizability of 15.7±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen
Photochemical Reactions : Kakiuchi et al. (1991) demonstrated that 3-Methoxy-4-methylphenol undergoes a lumiketone-type rearrangement when irradiated in the presence of AlBr3, highlighting its potential in photochemical applications (Kakiuchi et al., 1991).
Biomass Proxy in Pyrolysis : Vane and Abbott (1999) identified methoxyphenols, including compounds similar to 3-Methoxy-4-methylphenol, as proxies for terrestrial biomass, useful in studying chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).
Synthesis of Complex Organic Compounds : Banerjee et al. (2013) used a compound related to 3-Methoxy-4-methylphenol in the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol, indicating its role in the synthesis of specialized organic molecules (Banerjee et al., 2013).
Thermochemical and Hydrogen Bond Studies : Varfolomeev et al. (2010) explored methoxyphenols for their ability to form strong intermolecular and intramolecular hydrogen bonds, which is crucial for understanding the properties of antioxidants and biologically active molecules (Varfolomeev et al., 2010).
Chemical Synthesis and Structural Analysis : Knuutinen et al. (1988) synthesized and analyzed chlorinated derivatives of 4-Methoxyphenol, which is structurally similar to 3-Methoxy-4-methylphenol, demonstrating its importance in chemical synthesis and structural analysis (Knuutinen et al., 1988).
Oxidation to Vanillin : Jiang et al. (2013) reported the use of metalloporphyrins for the oxidation of 2-methoxy-4-methylphenol to vanillin, showing its potential in flavor and fragrance industries (Jiang et al., 2013).
Atmospheric Chemistry and Reactivity : Coeur-Tourneur et al. (2010) studied the reactivity of compounds like 2-methoxy-4-methylphenol with hydroxyl radicals, contributing to our understanding of atmospheric chemistry (Coeur-Tourneur et al., 2010).
Safety And Hazards
3-Methoxy-4-methylphenol is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation. It may also cause an allergic skin reaction and respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and avoiding breathing in dust, fume, gas, mist, vapors, or spray .
Zukünftige Richtungen
The future directions of research on 3-Methoxy-4-methylphenol could involve further exploration of its synthesis methods and potential applications. For instance, the development of Co-based catalysts for the efficient hydrodeoxygenation of biomass-derived vanillin to 2-methoxy-4-methylphenol is a significant area of research . Additionally, understanding the environmental degradation of phenols and substituted phenols, both in water and air, is crucial .
Eigenschaften
IUPAC Name |
3-methoxy-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-3-4-7(9)5-8(6)10-2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYWOKSOKVRZRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568219 | |
| Record name | 3-Methoxy-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-methylphenol | |
CAS RN |
19217-50-6 | |
| Record name | 3-Methoxy-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-4-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B176550.png)




![(S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B176566.png)
![[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate](/img/structure/B176567.png)
![6-Azaspiro[3.4]octan-5-one](/img/structure/B176571.png)

![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B176580.png)

![2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide](/img/structure/B176589.png)